molecular formula C17H17FN2O3S B2856459 4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954655-05-1

4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2856459
CAS RN: 954655-05-1
M. Wt: 348.39
InChI Key: YXSZSYFIEZWQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds like “4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide” often involves the use of the five-membered pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound can be influenced by various factors. For instance, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mechanism of Action

The mechanism of action of FOB is not fully understood. However, it has been suggested that FOB may inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. FOB has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FOB has been found to have a low toxicity profile and does not have any significant adverse effects on normal cells. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. FOB has also been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FOB in lab experiments is its low toxicity profile. It can be used at higher concentrations without causing any significant adverse effects on normal cells. However, the synthesis of FOB is a multi-step process, which makes it time-consuming and expensive. The low yield of the synthesis method is also a limitation.

Future Directions

There are several future directions for the research on FOB. One of the potential applications of FOB is in the development of novel anti-inflammatory and anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of FOB and its potential use in the treatment of various diseases. The synthesis of FOB can be optimized to increase the yield and reduce the cost of production. The use of FOB in combination with other drugs can also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of FOB involves a multi-step process. The initial step involves the formation of the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which is then converted into the corresponding methyl ester. The next step involves the reaction of the methyl ester with 4-fluorobenzenesulfonyl chloride to form the desired compound, FOB. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

FOB has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. FOB has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been investigated for its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-6-8-16(9-7-14)24(22,23)19-11-13-10-17(21)20(12-13)15-4-2-1-3-5-15/h1-9,13,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSZSYFIEZWQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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